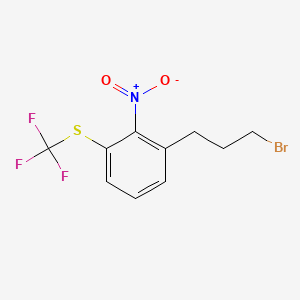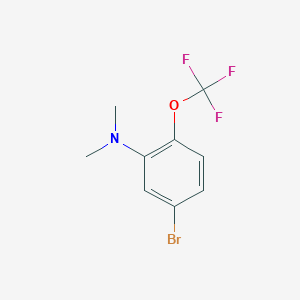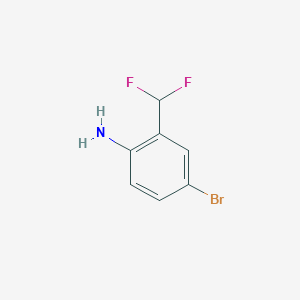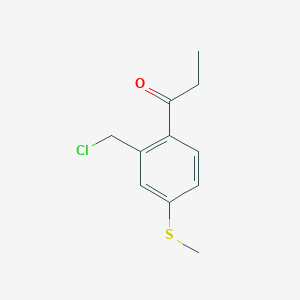
1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C11H13ClOS. This compound is characterized by the presence of a chloromethyl group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is a versatile intermediate used in various chemical syntheses and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one typically involves the chloromethylation of a precursor compound followed by the introduction of the methylthio group. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the desired product.
化学反応の分析
Types of Reactions: 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives.
科学的研究の応用
1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(2-(Chloromethyl)-4-(methylthio)phenyl)propan-1-one involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The methylthio group can participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can result in various biological effects, depending on the specific context and target molecules.
類似化合物との比較
- 1-(3-(Chloromethyl)-2-(methylthio)phenyl)propan-1-one
- 1-(2-(Chloromethyl)-6-(methylthio)phenyl)propan-1-one
- 1-(2-(Chloromethyl)-3-(methylthio)phenyl)propan-1-one
Comparison: While these compounds share similar structural features, such as the presence of chloromethyl and methylthio groups, their positional isomerism can lead to differences in reactivity and biological activity. For example, the position of the chloromethyl group on the phenyl ring can influence the compound’s ability to undergo nucleophilic substitution reactions. Additionally, the specific arrangement of functional groups can affect the compound’s interaction with molecular targets, leading to variations in their pharmacological profiles.
特性
分子式 |
C11H13ClOS |
|---|---|
分子量 |
228.74 g/mol |
IUPAC名 |
1-[2-(chloromethyl)-4-methylsulfanylphenyl]propan-1-one |
InChI |
InChI=1S/C11H13ClOS/c1-3-11(13)10-5-4-9(14-2)6-8(10)7-12/h4-6H,3,7H2,1-2H3 |
InChIキー |
ADVSOEDANHLLEC-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=C(C=C(C=C1)SC)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


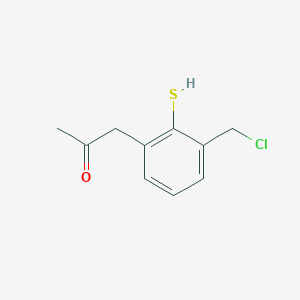
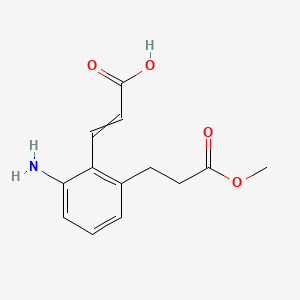
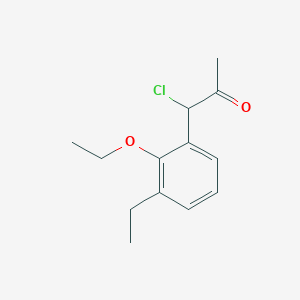

![cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B14050012.png)

![Cyclopenta[c]pyrrole-1,2(1H)-dicarboxylic acid, hexahydro-5-oxo-, 2-(1,1-dimethylethyl) ester](/img/structure/B14050024.png)
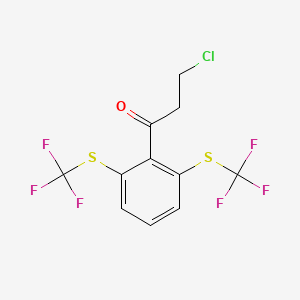
![Ethyl 6,7-dihydro-5H-pyrrolo[1,2-c]imidazole-3-carboxylate](/img/structure/B14050030.png)
